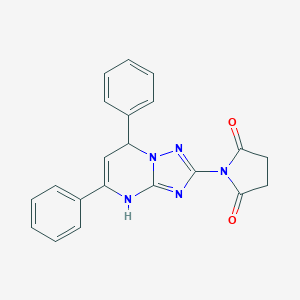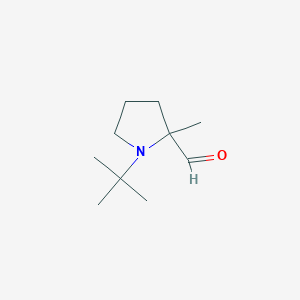
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde is a chemical compound that is widely used in scientific research. It is also known as TMC or tert-butyl methylpyrroline carboxaldehyde. This compound has a unique chemical structure that makes it useful in various applications, including drug discovery, chemical synthesis, and material science. In
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde depends on its application. As a DPP-IV inhibitor, TMC binds to the active site of the enzyme and prevents it from cleaving incretin hormones, which are involved in glucose homeostasis. As a fluorescent probe, TMC reacts with ROS to form a fluorescent product that can be detected using fluorescence microscopy or flow cytometry.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. As a DPP-IV inhibitor, TMC increases the levels of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels. TMC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TMC has been shown to protect cells from oxidative stress by scavenging ROS.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde in lab experiments is its high purity and stability. TMC is readily available and can be easily synthesized in large quantities. However, one limitation of using TMC is its potential toxicity. It is important to use appropriate safety precautions when handling TMC, as it may cause skin and eye irritation.
Zukünftige Richtungen
There are several future directions for research involving 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde. One area of interest is the development of new DPP-IV inhibitors for the treatment of type 2 diabetes. TMC has shown promising results in preclinical studies, and further research may lead to the development of new drugs. Another area of interest is the use of TMC as a fluorescent probe for imaging ROS in living cells. Further optimization of TMC as a probe may lead to new insights into the role of ROS in various biological processes. Finally, TMC may have potential applications in material science, such as the synthesis of new polymers or the development of new sensors.
Synthesemethoden
The synthesis of 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde involves the reaction of tert-butylamine and 2-methylpyrrole-2-carboxylic acid with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde has several applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in drug discovery as a tool to identify and optimize drug candidates. TMC has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. Additionally, TMC has been used as a fluorescent probe to detect reactive oxygen species (ROS) in cells.
Eigenschaften
CAS-Nummer |
174914-31-9 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
1-tert-butyl-2-methylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-9(2,3)11-7-5-6-10(11,4)8-12/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
WMRCVKBINATNNU-UHFFFAOYSA-N |
SMILES |
CC1(CCCN1C(C)(C)C)C=O |
Kanonische SMILES |
CC1(CCCN1C(C)(C)C)C=O |
Synonyme |
2-Pyrrolidinecarboxaldehyde,1-(1,1-dimethylethyl)-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







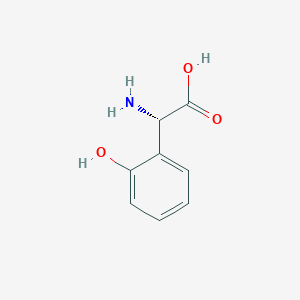
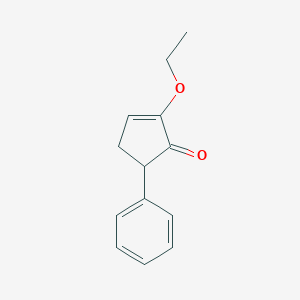



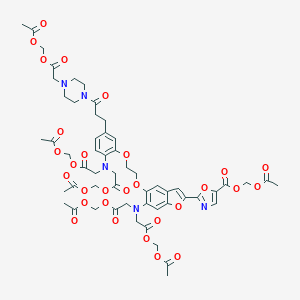
![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)
![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)
